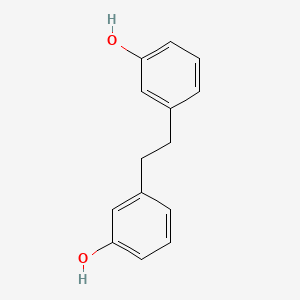

1,2-Bis(3-hydroxyphenyl)ethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70709-67-0 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C14H14O2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10,15-16H,7-8H2 |

InChI Key |

VCFHBYUCPLPFMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 1,2-Bis(3-hydroxyphenyl)ethane

The traditional synthesis of this compound and related 1,2-diarylethanes relies on several robust and well-documented chemical strategies. These methods include the formation of the critical ethane (B1197151) bridge through reductive coupling, the deprotection of masked functional groups, and acid-catalyzed condensation reactions common in the broader synthesis of bisphenolic structures.

Reductive Coupling Strategies for 1,2-Diarylethanes

The formation of the central C(sp³)–C(sp³) bond in 1,2-diarylethanes is frequently achieved through reductive coupling reactions. These strategies typically involve the coupling of two aryl-C1 units. A notable approach is the nickel-catalyzed cross-coupling of benzylic precursors. For instance, benzylic ammonium (B1175870) triflates can be coupled with aryl boronic acids under mild conditions, a method that demonstrates exceptional functional group tolerance. researchgate.net This strategy can even proceed with high chirality transfer, offering a pathway to enantioenriched diarylethanes from readily available chiral benzylic amines. researchgate.net

Another powerful technique is the McMurry reaction, which involves the reductive coupling of two carbonyl compounds, such as aldehydes or ketones, using a low-valent titanium reagent. The direct synthesis of sterically hindered, partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene has been reported using the McMurry reductive olefination of substituted 2,2′-dialkoxy benzophenone (B1666685) substrates. researchgate.net While this produces an ethene bridge, subsequent reduction can yield the desired ethane linkage. Similarly, zinc-mediated reductive coupling reactions have been established for synthesizing diaryl 1,2-dicarbonyl compounds from aryl methyl ketones, which serve as precursors to the corresponding 1,2-diarylethanes. nih.gov

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Benzylic Ammonium Triflates, Aryl Boronic Acids | Nickel Complex | Mild conditions, high functional group tolerance, potential for stereospecificity. | researchgate.net |

| Magnesium-Mediated Cross-Coupling | Benzyl Chlorides, Aryl Chlorides/Fluorides | Ni(PPh₃)(NHC)Br₂ | One-pot synthesis with good to excellent yields. | organic-chemistry.org |

| Zn-Mediated Reductive Coupling | Aryl Methyl Ketones | Zinc (Zn) | Forms diaryl 1,2-dicarbonyl precursors; mild conditions. | nih.gov |

| McMurry Reaction | Benzophenones | Low-valent Titanium (e.g., TiCl₃/LiAlH₄) | Effective for sterically hindered substrates; forms an ethene bridge. | researchgate.net |

Demethylation Approaches from Methoxy Precursors

A prevalent strategy for synthesizing phenolic compounds like this compound involves the initial synthesis of a methoxy-protected precursor, namely 1,2-bis(3-methoxyphenyl)ethane. The final step is the cleavage of the methyl ether bonds to reveal the free hydroxyl groups. This approach is advantageous as it protects the reactive hydroxyl group during intermediate steps.

Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers. core.ac.uk The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures. This method has been successfully applied to complex structures, such as the demethylation of dimethoxy[2.n]metacyclophanes. core.ac.uk In some instances, demethylation can occur as a side reaction during other processes. For example, in Friedel–Crafts acylation reactions catalyzed by aluminum chloride (AlCl₃), the Lewis acid can also catalyze the cleavage of aryl methyl ether bonds. acs.org The selective partial dealkylation of more complex molecules, like tetrakis(2-methoxyphenyl)ethene, has also been demonstrated, highlighting the tunability of this deprotection strategy. researchgate.net

Acid-Catalyzed Condensation Reactions in Bisphenol Synthesis

While not a direct route to 1,2-diarylethanes, acid-catalyzed condensation is a cornerstone of industrial bisphenol synthesis and provides context for reactions involving phenols. This method typically involves the reaction of a phenol (B47542) with an aldehyde or a ketone, catalyzed by a strong acid. For example, Bisphenol A (BPA) is produced industrially by the condensation of two equivalents of phenol with one equivalent of acetone, often using a strong acid like hydrochloric acid or a solid acid catalyst like a cation exchange resin. researchgate.netm-chemical.co.jp

The mechanism proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which forms a reactive carbocation intermediate. rsc.org This electrophile then attacks the electron-rich phenol ring, typically at the para position, to form a monophenol intermediate, which subsequently reacts with a second phenol molecule to yield the final bisphenol product. rsc.org Similar processes are used to synthesize other bisphenols like Bisphenol E (from phenol and acetaldehyde) and Bisphenol F (from phenol and formaldehyde). xdhg.com.cne3s-conferences.org Although this method generates a single-carbon bridge, the underlying principles of acid-catalyzed electrophilic substitution on phenols are fundamental in the synthesis of phenolic compounds.

Novel and Emerging Synthetic Techniques

Recent advancements in chemical synthesis have been driven by the need for more efficient, selective, and environmentally benign processes. These modern approaches are increasingly being applied to the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing phenolic compounds, this includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. An example is the use of ultrasound irradiation to promote reactions, which can lead to higher yields, purer products, and significantly shorter reaction times under mild conditions, often eliminating the need for a catalyst. semanticscholar.org

Another green approach is the development of synthetic protocols that use water as a solvent, which is non-toxic and environmentally safe. Efficient, eco-friendly methods for preparing related diamine compounds have been developed via the reduction of di-Schiff bases in water, avoiding the need for catalysts or azeotropic water removal. researchgate.net Furthermore, the concept of atom economy is central, where processes are designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of specialty chemicals from renewable resources, such as deriving phenolic compounds from cashew nut shell liquid, represents a significant step towards sustainable manufacturing. rsc.org The use of recyclable catalysts and solvents, as demonstrated in the synthesis of a bisphenol AF derivative, further exemplifies the application of green principles to reduce waste and improve process sustainability. google.com

Catalytic Systems for Enhanced Stereoselectivity and Yield

The development of advanced catalytic systems is crucial for improving reaction outcomes. For the synthesis of 1,2-diarylethanes, modern catalysts offer higher yields and, critically, control over stereochemistry. Nickel-catalyzed cross-coupling reactions are a prime example, enabling the synthesis of diarylethanes under mild conditions with high tolerance for various functional groups. researchgate.net

For syntheses where stereochemistry is important, chiral catalysts are employed. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, an organocatalytic transfer hydrogenation strategy has been developed for the asymmetric synthesis of 1,1-diarylethanes, achieving excellent efficiency and enantioselectivity under mild conditions. acs.org The development of novel chiral Brønsted acids, derived from complexes like diol•SnCl₄, has led to highly enantio- and diastereoselective allylboration reactions, a testament to the power of catalyst design in controlling stereochemical outcomes. ualberta.ca Solid acid catalysts are also being developed to improve yields and facilitate catalyst recovery. A novel catalyst comprising sulfuric acid anchored to a polyvinyl chloride (PVC) support has shown excellent activity and reusability in the synthesis of Bisphenol F, achieving high yields and selectivity over multiple cycles. e3s-conferences.org

| Technique | Principle | Example/Application | Advantage | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Sonochemistry | Synthesis of bis-Schiff bases | Enhanced reaction rates, high yields, mild conditions. | semanticscholar.org |

| Aqueous Medium Synthesis | Use of water as solvent | Reduction of di-Schiff bases | Environmentally benign, catalyst-free potential. | researchgate.net |

| Organocatalytic Transfer Hydrogenation | Asymmetric Catalysis | Synthesis of enantioenriched 1,1-diarylethanes | High enantioselectivity, mild conditions. | acs.org |

| Recyclable Solid Acid Catalyst | Heterogeneous Catalysis | Synthesis of Bisphenol F | High yield and selectivity, catalyst can be recovered and reused. | e3s-conferences.org |

Chemical Modifications and Derivatization Strategies of this compound

The phenolic hydroxyl groups of this compound are primary targets for functionalization due to their reactivity. These groups can readily undergo a variety of chemical transformations, enabling the introduction of diverse functional moieties that can modulate the molecule's electronic properties, solubility, and binding affinity for biological targets or metal ions. nih.gov

Esterification and Etherification:

One of the most common strategies for modifying the phenolic hydroxyl groups is through esterification or etherification. ontosight.ai These reactions convert the hydroxyl groups into esters or ethers, respectively, which can significantly alter the compound's lipophilicity and steric profile. For instance, esterification with various acyl chlorides or anhydrides in the presence of a base can introduce a wide range of ester functionalities. nih.gov Similarly, etherification, often achieved by reacting the phenol with alkyl halides under basic conditions, can be used to append different alkyl or aryl ether groups. These modifications are crucial in the design of ligands for metal complexes and in the synthesis of polymers where the modified diphenol acts as a monomer. acs.org

Table 1: Examples of Functionalization of Phenolic Hydroxyl Groups

| Reaction Type | Reagents | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Esterification | Acyl chlorides, Anhydrides | Ester (-O-C=O)-R | Pro-drugs, Polymer building blocks |

| Etherification | Alkyl halides, Sulfates | Ether (-O-R) | Increased lipophilicity, Ligand modification |

| Phosphorylation | Phenyl dichlorophosphate | Phosphate (B84403) ester | Flame retardants, Bioisosteres |

A notable example includes the synthesis of bis(3-hydroxyphenyl) phenyl phosphate (BHPP), where a phosphate ester linkage is formed. researchgate.net This type of functionalization is particularly relevant in materials science for creating flame-retardant epoxy resins. researchgate.net The introduction of phosphate groups can significantly enhance the char yield upon combustion, thereby improving the fire resistance of the material. researchgate.net

Modifications to the Ethane Linker:

The ethane bridge can be modified by introducing alkyl substituents. For example, the synthesis of meso-1,2-dialkyl-1,2-bis(3'-hydroxyphenyl)ethanes has been described, where alkyl groups such as methyl, ethyl, propyl, butyl, isobutyl, and pentyl have been incorporated onto the ethane backbone. nih.gov This is typically achieved through reductive coupling of the corresponding substituted phenyl propanols. These modifications directly impact the steric bulk and flexibility of the central linker. nih.gov

Modifications to the Aromatic Rings:

The aromatic rings can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens (e.g., F, Cl) or alkyl and alkoxy groups. nih.gov The synthesis of symmetrically disubstituted derivatives of 1,1,2,2-tetramethyl-1,2-bis(3-hydroxyphenyl)ethane demonstrates this approach, where substituents are introduced at the 5,5'- or 6,6'-positions of the aromatic rings. nih.gov These substitutions can alter the electronic properties of the phenyl rings and influence intermolecular interactions. nih.gov

Table 2: Examples of Structural Modifications of the Ethane Linker and Aromatic Rings

| Modification Site | Type of Modification | Example Substituent | Synthetic Method | Reference |

|---|---|---|---|---|

| Ethane Linker | Alkylation | Methyl, Ethyl, Propyl | Reductive coupling | nih.gov |

| Aromatic Rings | Halogenation | Fluorine, Chlorine | Electrophilic substitution | nih.gov |

| Aromatic Rings | Alkylation/Alkoxylation | Methyl, Methoxy | Electrophilic substitution | nih.gov |

The systematic modification of the this compound scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of advanced analogues, researchers can elucidate the key structural features responsible for a desired biological or chemical effect.

For instance, in the context of developing potent and selective κ opioid receptor antagonists, analogues of JDTic, a complex molecule containing a 4-(3-hydroxyphenyl)piperidine (B9838) moiety, have been synthesized. nih.gov While not direct derivatives of this compound, the SAR principles are transferable. These studies involve replacing key functional groups to probe their importance for receptor binding and selectivity. nih.gov

Similarly, research on ferrocenyl tamoxifen (B1202) derivatives, which feature a modified triphenylethylene (B188826) scaffold, highlights the impact of side chain length and the number of phenol groups on estrogen receptor affinity and cytotoxic effects. researchgate.net These studies underscore the necessity of having specific functional groups, such as a ketone and two phenols, for strong receptor binding and biological activity. researchgate.net The synthesis of analogues with varied substituents on the aromatic rings and modifications to the linker allows for a detailed exploration of the SAR. nih.govnih.gov

Advanced Purification and Isolation Techniques for Research-Grade this compound and its Derivatives

The synthesis of this compound and its derivatives often yields crude products containing impurities such as isomers, unreacted starting materials, and byproducts. googleapis.com Obtaining research-grade material with high purity is essential for accurate characterization and reliable evaluation of its properties. Advanced purification and isolation techniques are therefore critical.

Crystallization and Recrystallization:

Crystallization is a fundamental technique for purifying solid compounds. For this compound and its analogues, recrystallization from appropriate solvent systems, such as methanol/water mixtures, is a common and effective method. googleapis.com In some cases, the addition of a reducing agent like sodium borohydride (B1222165) during recrystallization can help to decolorize the product by reducing colored impurities. googleapis.comgoogle.com The choice of solvent is crucial and is often determined empirically to maximize the recovery of the pure compound while leaving impurities dissolved in the mother liquor.

Chromatographic Techniques:

Column chromatography is a versatile and widely used method for the separation and purification of organic compounds. For derivatives of this compound, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and hexane, with the polarity adjusted to achieve optimal separation. For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, offering higher resolution and purity. mdpi.com

Distillation:

For derivatives that are thermally stable liquids or low-melting solids, vacuum distillation can be an effective purification method. google.com This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of thermal decomposition. google.com

Specialized Purification Methods:

In some instances, specialized techniques are required. For example, a patented process for the purification of a related compound, 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), involves washing the crude product with a saturated solution of THPE in a water/methanol mixture prior to recrystallization. googleapis.com This pre-washing step effectively removes certain impurities. Another approach for removing metal contaminants from tris-hydroxyaryl compounds involves treatment with an ion-exchange resin. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules.

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation. In compounds structurally related to 1,2-Bis(3-hydroxyphenyl)ethane, such as its dione (B5365651) and diol derivatives, characteristic vibrational bands are observed. For instance, a strong O–H stretching vibration is typically seen around 3200-3400 cm⁻¹, confirming the presence of hydroxyl groups. The C–O stretching vibrations in these diols appear around 1200 cm⁻¹. For a dione analog, the carbonyl (C=O) stretching vibration is observed at approximately 1680 cm⁻¹.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and for studying molecular structure and conformation. edinst.com For example, in the study of a co-crystal of 1,2-bis(4-pyridyl)ethane (B167288), Raman spectra were used to distinguish between different polymorphic forms. researchgate.net While specific Raman data for this compound is not detailed in the provided results, it would be expected to show characteristic bands for the aromatic rings and the C-C backbone.

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| FT-IR | O–H Stretch (Hydroxyl) | ~3200–3400 | |

| FT-IR | C=O Stretch (Carbonyl in dione analog) | ~1680 | |

| FT-IR | C–O Stretch (in diol analog) | ~1200 | |

| Raman | Aromatic Ring Vibrations | Varies | edinst.comresearchgate.net |

| Raman | C-C Backbone Vibrations | Varies | edinst.comresearchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, LC-QTOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For a dinuclear gold(I) complex containing a 1,2-bis(diphenylphosphino)ethane (B154495) ligand, ESI-MS was used to confirm the mass of the complex. mdpi.com High-resolution ESI-MS can provide the exact mass of a compound, which is crucial for confirming its elemental composition. For instance, the high-resolution mass spectrometry (HRMS) of a related diol using ESI-Q-TOF (Electrospray Ionization-Quadrupole-Time of Flight) provided precise mass confirmation. unibo.it

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) combines the separation power of liquid chromatography with the high-resolution mass analysis of QTOF-MS, making it suitable for analyzing complex mixtures and identifying unknown compounds.

The fragmentation pattern observed in a mass spectrum provides valuable structural information. For alkanes, fragmentation often involves clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org The fragmentation of aromatic compounds can also provide clues about their substitution patterns.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are unparalleled techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information includes bond lengths, bond angles, and intermolecular interactions.

For a derivative, (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethane-1,2-diyl]bis(isoindoline-1,3-dione), single-crystal X-ray diffraction revealed its tetragonal crystal system and the three-dimensional network formed by O—H···O hydrogen bonds. nih.gov In another example, an adduct of 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) with 1,2-bis(4-pyridyl)ethane was found to crystallize in the triclinic system. iucr.org The analysis of these crystal structures provides insights into how the molecules pack in the solid state, which is influenced by factors like hydrogen bonding and van der Waals interactions. researchgate.netiucr.org

| Parameter | Value for a Derivative [(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethane-1,2-diyl]bis(isoindoline-1,3-dione) | Reference |

| Crystal System | Tetragonal | nih.gov |

| Space Group | P4₁2₁2 | nih.gov |

| a (Å) | 10.6848 | nih.gov |

| c (Å) | 47.9935 | nih.gov |

| V (ų) | 5479.2 | nih.gov |

| Z | 8 | nih.gov |

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are widely used to assess the purity of synthesized compounds and to analyze complex samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of non-volatile compounds. For the analysis of bisphenols, including those structurally similar to this compound, reversed-phase HPLC with a C18 column is commonly employed. semanticscholar.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water. semanticscholar.orgsielc.com Purity assessment by HPLC is crucial, with thresholds often set at >98%.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. core.ac.uk GC-MS is used to identify byproducts in chemical reactions and to analyze for potential migrants from food-contact materials. nih.gov For instance, in the analysis of degradation products of bisphenol F, GC-MS was used to identify the metabolites. asm.org

| Technique | Application | Typical Conditions | Reference |

| HPLC | Purity assessment and quantification of bisphenols. | Reversed-phase C18 column with acetonitrile/water mobile phase. | semanticscholar.orgsielc.com |

| GC-MS | Identification of volatile byproducts and analysis of complex mixtures. | Capillary column with helium carrier gas, coupled to a mass spectrometer. | core.ac.ukasm.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT/B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used method for optimizing molecular geometry and predicting electronic characteristics with a good balance of accuracy and computational cost. uobasrah.edu.iqresearchgate.net

For 1,2-Bis(3-hydroxyphenyl)ethane, DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine its most stable three-dimensional conformation and to analyze its electronic landscape. nih.govmaterialsciencejournal.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. For this compound, the MEP map would show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl groups, identifying them as likely sites for electrophilic attack and hydrogen bond donation. Positive potential (blue regions) would be associated with the hydroxyl hydrogens, indicating sites for nucleophilic attack. materialsciencejournal.orgmdpi.com This information is crucial for predicting how the molecule will interact with biological targets.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capacity, related to antioxidant potential. |

| LUMO Energy | -1.0 to -2.0 eV | Reflects electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher chemical stability and lower reactivity. nih.gov |

| Dipole Moment | 2.0 to 3.0 Debye | Indicates overall polarity, influencing solubility and interactions. materialsciencejournal.org |

| MEP Negative Region | Concentrated on hydroxyl oxygen atoms | Site for hydrogen bonding and interaction with electrophiles. |

| MEP Positive Region | Concentrated on hydroxyl hydrogen atoms | Site for interaction with nucleophiles. |

This table presents predicted values based on DFT calculations performed on structurally similar phenolic compounds and stilbenoids. materialsciencejournal.orgnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.gov An MD simulation for this compound would typically be performed using force fields like AMBER or CHARMM. nih.govnih.gov

A key area of investigation would be the conformational landscape of the central ethane (B1197151) bridge. The single bond between the two carbons allows for rotation, meaning the molecule is not planar like its stilbene (B7821643) analog, resveratrol. MD simulations would reveal the preferred dihedral angles and the energy barriers between different rotational conformers (rotamers). This analysis helps to understand which shapes the molecule is most likely to adopt in solution, which is critical for its ability to fit into a biological receptor's binding site. nih.govtandfonline.com

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, such as water. By analyzing the radial distribution function, one can quantify the formation of hydrogen bonds between the molecule's hydroxyl groups and surrounding water molecules. These simulations provide a detailed picture of the solvation shell and help predict the molecule's solubility and partitioning behavior between aqueous and lipid environments. nih.govresearchgate.net

Table 2: Parameters for a Typical MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy and forces between atoms. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. nih.gov |

| System Size | ~30,000 atoms (solvated) | Ensures the molecule is sufficiently isolated from periodic boundary effects. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. nih.gov |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100+ nanoseconds | Allows for sufficient sampling of conformational changes and interactions. |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | Quantify structural stability, atomic fluctuations, and conformational changes. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions. researchgate.netnih.gov For this compound, docking studies would be guided by its structural similarity to bisphenol A (BPA) and resveratrol, which are known to interact with targets like nuclear receptors (e.g., estrogen receptor) and enzymes (e.g., cytochrome P450s). mdpi.comnih.govnih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein (whose structure is typically obtained from the Protein Data Bank). A scoring function then calculates the binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger predicted binding. nih.gov

Docking simulations would likely predict that the hydroxyl groups of this compound are critical for binding, forming key hydrogen bonds with polar amino acid residues in the active site, such as glutamine, asparagine, or arginine. nih.gov The phenyl rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. tandfonline.com By comparing the docking score and binding mode of this compound to that of known ligands, one can hypothesize its potential biological activity.

Table 3: Predicted Docking Interactions for this compound with a Hypothetical Receptor

| Interaction Type | Key Residues (Example) | Predicted Contribution |

| Hydrogen Bonding | Asn, Gln, Glu, Asp | Anchors the ligand in the binding pocket via hydroxyl groups. |

| Hydrophobic Interactions | Leu, Val, Ile, Ala | Stabilizes the phenyl rings and ethane bridge within the pocket. |

| π-π Stacking | Phe, Tyr, Trp | Provides additional stabilization through aromatic ring interactions. |

| Binding Affinity (Score) | -7.0 to -9.0 kcal/mol | A competitive score when compared to known binders for similar targets. tandfonline.com |

This table is illustrative, based on common interactions observed for bisphenols and stilbenoids with various protein targets. tandfonline.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com A QSAR model could be developed for a set of bis-hydroxyphenyl compounds, including this compound, to predict a specific biological endpoint, such as inhibitory activity against an enzyme or binding affinity to a receptor. nih.govnih.gov

The first step is to calculate a range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP for lipophilicity, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices. nih.govnih.gov

Next, a statistical technique, such as multiple linear regression (MLR), is used to build an equation that relates a selection of these descriptors to the observed biological activity. nih.gov For example, a QSAR model for the anti-androgenic activity of bisphenols found that activity was correlated with the number of hydroxyl groups, molecular surface potential, and LUMO energy. nih.gov Such a model, once validated, could be used to predict the activity of new, untested compounds like this compound and guide the design of more potent analogs. mdpi.comfrontiersin.org

In Silico Prediction of Mechanistic Pathways and Metabolic Fate (excluding clinical ADMET)

Computational methods can predict the likely metabolic transformation of a compound in a biological system. For this compound, this involves identifying which parts of the molecule are most susceptible to enzymatic modification, primarily by Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., UDP-glucuronosyltransferases) metabolism. researchgate.net

Software tools can predict sites of metabolism based on reactivity models and databases of known metabolic reactions. For this compound, the primary sites of metabolism are predicted to be the phenolic hydroxyl groups. Phase II metabolism, particularly glucuronidation and sulfation, is a common pathway for phenolic compounds like resveratrol. nih.gov Computational models would predict the formation of mono- and di-glucuronide and sulfate (B86663) conjugates.

Additionally, cytochrome P450 enzymes could catalyze the hydroxylation of the aromatic rings, adding new hydroxyl groups, although this is often a less dominant pathway for such compounds compared to conjugation. mdpi.com By predicting these metabolites, in silico models can guide experimental metabolic studies and help to understand the compound's biotransformation and clearance mechanisms. researchgate.net Automated reaction path search methods based on quantum chemical calculations can further explore potential reaction pathways and their energy barriers, providing a deeper mechanistic understanding. scienceopen.comnih.gov

Mechanistic Investigations and Biochemical Interactions in Research Models

Modulation of Cellular Signaling Pathways in In Vitro Systems

In vitro studies using cellular and biochemical assays have been instrumental in elucidating the mechanisms by which 1,2-Bis(3-hydroxyphenyl)ethane and its analogs can modulate cellular signaling. These investigations have primarily focused on interactions with nuclear receptors and the inhibition of key enzymes.

The structural similarity of this compound to steroidal estrogens has prompted significant investigation into its interaction with estrogen receptors (ERα and ERβ). The estrogen receptor is a ligand-activated transcription factor that, upon binding to its ligand, interacts with specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. mdpi.com Compounds that interact with ERs can act as agonists (mimicking estrogen) or antagonists (blocking estrogen's effects).

While direct binding data for this compound is limited, studies on closely related analogs provide substantial insight into its potential activity. Competitive binding assays, which measure the ability of a test compound to displace radiolabeled estradiol (B170435) from the receptor, are used to determine the relative binding affinity (RBA).

For instance, a study on meso-2,3-bis(3-hydroxyphenyl)butanes, which are methylated analogs of this compound, demonstrated notable binding to the calf uterine estrogen receptor. The unsubstituted version of this analog showed an RBA of 1.0% compared to estradiol. uobaghdad.edu.iq Other related trisphenol (B3262630) and alkene analogs have also been shown to be potent ER antagonists. For example, 1,1,2-tris(4-hydroxyphenyl)ethenes exhibit high receptor binding affinity and effectively antagonize the effects of estradiol in ER-positive breast cancer cell lines. nih.gov Another analog, Tris(4-hydroxyphenyl)ethane (THPE), has been identified as an antagonist for both ERα and ERβ, with IC50 values of 10.87 µM and 2.43 µM, respectively. mdpi.com These findings suggest that compounds with a bis- or tris-hydroxyphenyl ethane (B1197151) framework can effectively bind to the estrogen receptor's ligand-binding pocket and modulate its activity.

Phenolic compounds are known to interact with a wide range of enzymes, often acting as inhibitors. Enzyme inhibition can be classified into several types, including competitive, noncompetitive, and uncompetitive, each altering the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—in distinct ways. youtube.com

Competitive inhibition: An inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Km but does not change the Vmax. mdpi.com

Noncompetitive inhibition: An inhibitor binds to a site other than the active site (an allosteric site), affecting both the free enzyme and the enzyme-substrate complex. This reduces the Vmax without affecting the Km. uobaghdad.edu.iq

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km. youtube.com

While the structural characteristics of this compound suggest it could function as an enzyme inhibitor, specific studies detailing its interaction with particular enzymes or its inhibition kinetics are not prominently available in the reviewed literature. Theoretical evaluation suggests that its hydroxyl groups could form hydrogen bonds within the active or allosteric sites of various enzymes, potentially modulating their catalytic function. However, without specific biochemical assays, its targets and mode of inhibition remain speculative.

Interaction with Cellular Biomolecules (e.g., Proteins, Nucleic Acids)

The primary documented interaction of this class of compounds with a cellular protein is its binding to the estrogen receptor, as detailed in section 5.1.1. This interaction is highly specific and drives the subsequent binding of the receptor-ligand complex to DNA. mdpi.com The ER-DNA interaction occurs at specific ERE sequences in the promoter regions of target genes, thereby regulating their transcription. mdpi.com

Direct interactions of this compound with other proteins or with nucleic acids have not been extensively characterized. In general, small phenolic molecules can interact with DNA through non-covalent forces, such as groove binding or intercalation. nih.govresearchgate.net These interactions can be studied using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements to determine the binding mode and affinity. nih.gov However, specific studies confirming such direct interactions for this compound are lacking.

Role in Oxidative Stress Response and Antioxidant Mechanisms in Cellular Contexts

Phenolic compounds are well-established antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. thegoodscentscompany.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and nucleic acids. thermofisher.com

The antioxidant activity of this compound is predicted by its chemical structure. In cellular contexts, its protective mechanisms can be twofold:

Direct ROS Scavenging: The compound can directly neutralize ROS like hydroxyl radicals and superoxide (B77818) anions. This activity can be assessed in vitro using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com

Modulation of Endogenous Antioxidant Pathways: More complex organisms possess innate antioxidant systems. A key regulator of this defense is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes such as superoxide dismutase (SOD), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov Studies on analogous compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), have shown that they can protect cells from oxidative damage by activating this Nrf2 pathway, leading to decreased ROS levels and improved mitochondrial function. nih.gov Cellular antioxidant effects can be quantified using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA), which measures intracellular ROS levels. nih.gov

In Vitro Metabolism and Biotransformation Pathways of this compound and its Analogues

Xenobiotics, including compounds like this compound, undergo biotransformation in the body, primarily in the liver, to facilitate their excretion. nih.govnih.gov This process typically occurs in two phases.

Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. These reactions are often catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov For a compound like this compound, Phase I reactions could potentially include further hydroxylation of the aromatic rings or oxidation of the ethane bridge.

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolite with endogenous molecules to increase water solubility. slideshare.net Given that this compound already possesses hydroxyl groups, it can directly enter Phase II metabolism. nih.gov The primary conjugation reactions for phenolic compounds are glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). nih.gov

While specific metabolic profiling of this compound is not detailed in the available literature, its biotransformation is expected to follow these well-established pathways for phenolic xenobiotics, resulting in more polar and readily excretable glucuronide and sulfate conjugates.

Studies on Cellular Uptake and Subcellular Distribution in Model Systems

The entry of a compound into a cell and its subsequent localization to specific organelles are critical determinants of its biological activity. For a moderately lipophilic molecule like this compound, cellular uptake from the extracellular environment is likely mediated by passive diffusion across the plasma membrane.

Once inside the cell, its distribution is governed by its physicochemical properties. The subcellular localization of a drug can be influenced by factors such as organelle-specific pH gradients and active transport mechanisms. nih.gov For example, weakly basic compounds may accumulate in acidic organelles like lysosomes. nih.gov The location of a compound's molecular target also influences its distribution; for instance, a compound targeting the estrogen receptor would be expected to accumulate in the nucleus where the receptor predominantly resides and functions. The study of subcellular distribution often involves cell fractionation to separate organelles, followed by quantification of the compound in each fraction. nih.gov However, specific experimental data on the cellular uptake efficiency and precise subcellular localization of this compound in model systems have not been reported.

Potential Research Applications and Future Directions

A Scaffold for Rational Design in Chemical Biology and Materials Science

The molecular architecture of 1,2-Bis(3-hydroxyphenyl)ethane, characterized by two hydroxyl-substituted phenyl rings linked by an ethane (B1197151) bridge, provides a versatile and robust scaffold for the rational design of new chemical entities. In chemical biology, this structure serves as a foundational template for developing molecules with specific biological activities. The hydroxyl groups offer reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. This approach is crucial in drug discovery, where precise modifications to a core scaffold can lead to compounds with enhanced potency and selectivity for biological targets.

Similarly, in materials science, the bis-phenolic structure of this compound is a valuable building block for creating functional materials. The orientation of the phenyl rings and the flexibility of the ethane linker can be exploited to design materials with specific properties, such as tailored porosity, thermal stability, or electronic characteristics. The principles of rational design enable scientists to predict how modifications to this basic structure will influence the macroscopic properties of the resulting materials, accelerating the development of advanced polymers, liquid crystals, and other functional materials.

Exploration in Polymer Chemistry and Advanced Materials Research

The application of hydroxyphenyl compounds in polymer chemistry is well-established, and while specific research on this compound is limited in publicly available literature, its structural motifs suggest significant potential in the creation of advanced polymers.

Hyperbranched Polymers: The presence of two reactive hydroxyl groups on this compound makes it a suitable candidate as a monomer or a core molecule in the synthesis of hyperbranched polymers. These polymers are characterized by their highly branched, tree-like structures, which impart unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. By incorporating this compound, chemists can potentially synthesize hyperbranched polyesters, polyethers, or polycarbonates with tailored degrees of branching and functionality.

Resins: In the realm of resins, particularly epoxy resins, bisphenolic compounds are crucial as hardeners or as backbone components. Although research has focused on related compounds like 1,1,2,2-tetrakis(hydroxyphenyl)ethane, the fundamental reactivity of the phenolic hydroxyl groups in this compound suggests its utility in forming cross-linked, thermosetting polymers. These resins are valued for their excellent mechanical strength, chemical resistance, and adhesive properties.

Flame Retardants: The aromatic nature of this compound indicates its potential as a component in flame-retardant polymers. Aromatic compounds often exhibit inherent thermal stability and can promote char formation upon combustion, which acts as a barrier to heat and mass transfer, thus reducing flammability. Incorporating this moiety into polymer backbones could enhance their fire-resistant properties, an essential feature for materials used in electronics, construction, and transportation.

Development as a Chemical Probe for Investigating Biological Processes

While the direct application of this compound as a chemical probe is not extensively documented, its scaffold holds promise for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in complex biological systems.

The this compound framework can be systematically modified to create a library of derivatives. These derivatives can then be screened for their ability to bind to and modulate the activity of specific biological targets. For example, by attaching fluorescent tags or reactive groups, derivatives of this compound could be transformed into imaging agents or affinity-based probes to visualize and isolate their cellular targets. The development of such probes would provide valuable insights into various biological pathways and could aid in the identification of new therapeutic targets.

Bioavailability and Pharmacokinetic Research in Pre-clinical In Vitro/In Vivo Models

Currently, there is a notable lack of publicly available data regarding the bioavailability and pharmacokinetic properties of this compound from preclinical in vitro or in vivo studies. Such research is a critical step in the development of any compound intended for therapeutic use.

In vitro studies, typically using cell cultures or isolated enzymes, would be necessary to assess the compound's permeability across biological membranes, its metabolic stability, and its potential for drug-drug interactions. Subsequent in vivo studies in animal models would then be required to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. This data is essential for determining the compound's potential efficacy and for designing safe and effective dosing regimens for any future therapeutic applications. The absence of this information highlights a significant gap in the current understanding of this compound's biological behavior.

Future Research Opportunities and Interdisciplinary Approaches

The exploration of this compound presents numerous opportunities for future research, particularly through interdisciplinary collaborations.

A key area for future investigation is the synthesis and characterization of a diverse library of derivatives based on the this compound scaffold. This would involve collaborations between synthetic chemists and analytical chemists to create and purify novel compounds.

These newly synthesized molecules could then be screened for biological activity through collaborations with pharmacologists and biochemists. High-throughput screening methods could be employed to identify compounds with interesting therapeutic potential, for example, as enzyme inhibitors or receptor modulators.

In the field of materials science, collaborations between polymer chemists and materials engineers could focus on incorporating this compound into novel polymers and composites. The mechanical, thermal, and electronic properties of these new materials could then be thoroughly investigated.

Furthermore, computational chemists could play a vital role in all these areas by using molecular modeling and simulation techniques to predict the properties of new derivatives and materials, thereby guiding experimental efforts.

An interdisciplinary approach, combining the expertise of various scientific fields, will be crucial to fully unlock the potential of this compound and its derivatives for a wide range of applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(3-hydroxyphenyl)ethane, and what key experimental parameters must be controlled?

- The compound is synthesized via demethylation of 1,2-bis(3-methoxyphenyl)ethane using BBr₃ in CH₂Cl₂ at -78°C. After stirring overnight at room temperature, the reaction is quenched with water, extracted with CH₂Cl₂, and acidified to pH ~1 with HCl to precipitate the product. Critical parameters include maintaining anhydrous conditions, precise temperature control during BBr₃ addition, and thorough washing to remove residual boron species .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- ¹H/¹³C NMR and EI-HRMS are essential. For example, in the synthesis of 1,2-bis(3-butoxyphenyl)ethane (a derivative), NMR confirms substitution patterns by detecting shifts in aromatic protons (δ 6.6–7.2 ppm) and alkoxy groups (δ 0.9–1.5 ppm). EI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 327.2). Cross-referencing with computational predictions (e.g., DFT calculations) can resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do variations in reaction conditions affect the yield and purity of this compound?

- Temperature : Prolonged stirring at room temperature ensures complete demethylation. Premature quenching can leave intermediates.

- Acidification : Gradual HCl addition at 0°C minimizes side reactions (e.g., esterification or polymerization).

- Purification : Vacuum drying at 85°C removes residual solvents without degrading the product. Yield optimization requires balancing stoichiometric excess of BBr₃ (≥2.2 equiv) with efficient quenching .

Q. What derivatization strategies enhance the functionality of this compound for material science applications?

- Etherification : Reacting with alkyl halides (e.g., BuBr) and K₂CO₃ in DMF replaces hydroxyl groups with alkoxy chains, improving solubility and thermal stability. For example, 1,2-bis(3-butoxyphenyl)ethane is isolated as a crystalline solid after chromatographic purification .

- Esterification : Acetylation with acetic anhydride introduces ester groups, enabling compatibility with polymer matrices. Monitor reaction progress via FT-IR (disappearance of -OH peaks at ~3200 cm⁻¹) .

Q. How can researchers address contradictions in spectroscopic data during derivative characterization?

- Comparative Analysis : Align experimental NMR shifts with literature values for analogous compounds (e.g., 1,2-bis(4-hydroxyphenyl)ethane derivatives ).

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies arising from solvent effects or conformational isomerism .

Q. What role does this compound play in studying structure-activity relationships (SAR) for bioactive molecules?

- The dihydroxyphenyl motif mimics natural phenolic antioxidants. Researchers can evaluate its radical scavenging activity via DPPH assays or assess estrogen receptor binding (e.g., as seen in 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione studies ). Modifying substituents (e.g., introducing electron-withdrawing groups) can alter redox potential or receptor affinity.

Methodological Considerations

- Experimental Design : For reproducibility, document exact molar ratios (e.g., BBr₃:substrate = 2.2:1), solvent drying methods (e.g., molecular sieves for DMF), and quenching protocols.

- Data Contradictions : If EI-HRMS deviates from expected values, recheck ionization efficiency or consider isotopic patterns (e.g., bromine in byproducts).

- Safety : BBr₃ is moisture-sensitive and corrosive; use Schlenk lines for handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.